molecular formula C13H14N2O2S B7462452 3-(1,3-Benzoxazol-2-ylsulfanyl)azepan-2-one

3-(1,3-Benzoxazol-2-ylsulfanyl)azepan-2-one

Cat. No. B7462452
M. Wt: 262.33 g/mol
InChI Key: SVPMDDBDSQJHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzoxazol-2-ylsulfanyl)azepan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BSAO and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

BSAO has been used in a variety of scientific research applications, including studies on the role of oxidative stress in cell signaling pathways and the development of new therapeutic agents for the treatment of cancer and other diseases. BSAO has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of inflammatory diseases such as arthritis and asthma.

Mechanism of Action

The mechanism of action of BSAO is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of cell signaling pathways. BSAO has been shown to reduce the levels of ROS in cells, which can lead to a reduction in oxidative stress and inflammation. BSAO has also been shown to modulate the activity of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
BSAO has a wide range of biochemical and physiological effects, including the modulation of cell signaling pathways, the inhibition of ROS, and the reduction of inflammation. BSAO has also been shown to have anti-cancer properties, making it a potentially useful compound for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of BSAO is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. BSAO is also a stable compound that can be stored for long periods of time without degradation. However, one of the limitations of BSAO is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of BSAO, including the development of new therapeutic agents for the treatment of cancer and other diseases, the study of its role in cell signaling pathways, and the exploration of its anti-inflammatory and antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of BSAO and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, BSAO is a promising chemical compound that has a wide range of potential applications in scientific research. Its relatively simple synthesis method, stable nature, and wide range of biochemical and physiological effects make it a useful tool for researchers studying a variety of different topics. While further research is needed to fully understand the mechanism of action of BSAO and to identify any potential limitations or side effects, its potential applications in the development of new therapeutic agents make it an exciting area of study for scientists in a variety of fields.

Synthesis Methods

The synthesis of BSAO involves the reaction of 2-mercaptobenzoxazole with 6-bromo-1-caproic acid in the presence of a base. This reaction produces a compound that is then cyclized to form BSAO. The synthesis of BSAO is relatively simple and can be carried out in a laboratory setting using standard techniques.

properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12-11(7-3-4-8-14-12)18-13-15-9-5-1-2-6-10(9)17-13/h1-2,5-6,11H,3-4,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPMDDBDSQJHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)SC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzoxazol-2-ylsulfanyl)azepan-2-one

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